molecular formula C21H16ClN3O2S B11076400 3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11076400
M. Wt: 409.9 g/mol
InChI Key: RMKPPBSIQHHEBS-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of oxazole, thiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic addition reaction, where a thiazole ring is formed by reacting (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and oxazole rings can bind to active sites, altering the activity of the target molecules. This binding can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE apart is its combination of oxazole and thiazole rings, along with the chlorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-12-19(20(25-27-12)16-5-3-4-6-17(16)22)21(26)24-15-9-7-14(8-10-15)18-11-28-13(2)23-18/h3-11H,1-2H3,(H,24,26)

InChI Key

RMKPPBSIQHHEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C

Origin of Product

United States

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